molecular formula C15H12N2O4 B188019 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid CAS No. 307339-36-2

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Cat. No.: B188019
CAS No.: 307339-36-2
M. Wt: 284.27 g/mol
InChI Key: NFSYYODESQQPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white crystalline powder that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid, which is then reacted with 2-aminobenzoic acid under controlled conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in the production of the compound. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of its potential therapeutic applications, the compound may modulate signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, known for its role in the synthesis of folic acid.

    2-Aminobenzoic acid: Another precursor, commonly used in the synthesis of various pharmaceuticals.

    N-(4-Carbamoylphenyl)benzoic acid:

Uniqueness

This compound is unique due to its dual carbamoyl functional groups, which confer distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .

Properties

IUPAC Name

2-[(4-carbamoylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSYYODESQQPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352094
Record name 2-[(4-carbamoylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307339-36-2
Record name 2-[(4-carbamoylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid
Reactant of Route 6
2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.